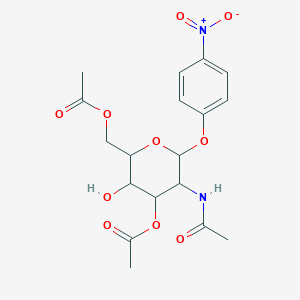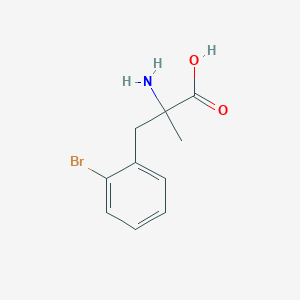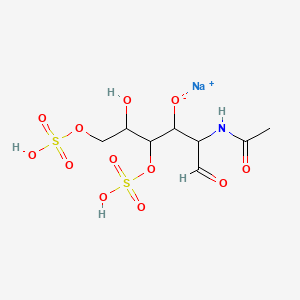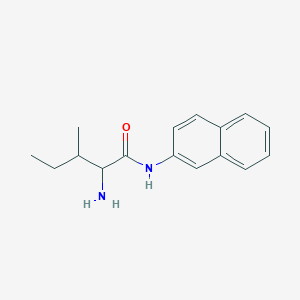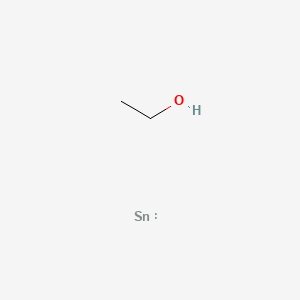
Ethanol, tin(2+) salt (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, tin(2+) salt (9CI), also known as tin(II) ethoxide, is an organotin compound with the molecular formula C4H10O2Sn. It is a white to off-white solid that is sensitive to air and moisture. This compound is primarily used in organic synthesis and as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethanol, tin(2+) salt (9CI) can be synthesized through the reaction of tin(II) chloride with ethanol. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:
SnCl2+2C2H5OH→Sn(OC2H5)2+2HCl
This reaction requires careful control of temperature and the exclusion of moisture to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of ethanol, tin(2+) salt (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, tin(2+) salt (9CI) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tin(IV) compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can undergo substitution reactions where the ethoxide groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ethanol, tin(2+) salt (9CI) include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from reactions involving ethanol, tin(2+) salt (9CI) depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield tin(IV) ethoxide, while substitution reactions can produce various organotin compounds .
Wissenschaftliche Forschungsanwendungen
Ethanol, tin(2+) salt (9CI) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active organotin compounds.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of coatings, plastics, and other materials
Wirkmechanismus
The mechanism of action of ethanol, tin(2+) salt (9CI) involves its ability to coordinate with various ligands and participate in catalytic cycles. It can form complexes with organic molecules, facilitating reactions such as polymerization and cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ethanol, tin(2+) salt (9CI) include:
- Tin(II) methoxide
- Tin(II) propoxide
- Tin(IV) ethoxide
Comparison
Ethanol, tin(2+) salt (9CI) is unique due to its specific reactivity and stability under anhydrous conditions. Compared to tin(II) methoxide and tin(II) propoxide, it offers different reactivity profiles and is preferred in certain catalytic applications. Tin(IV) ethoxide, on the other hand, has different oxidation states and reactivity, making it suitable for different types of reactions .
Eigenschaften
Molekularformel |
C2H6OSn |
|---|---|
Molekulargewicht |
164.78 g/mol |
InChI |
InChI=1S/C2H6O.Sn/c1-2-3;/h3H,2H2,1H3; |
InChI-Schlüssel |
PSFYVNVZQYWSRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO.[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


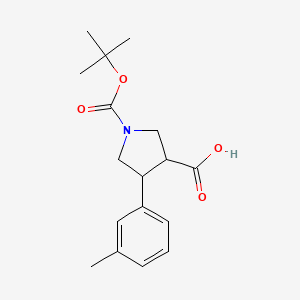
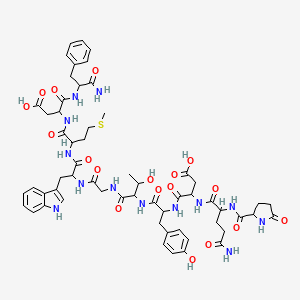
![6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B12322213.png)

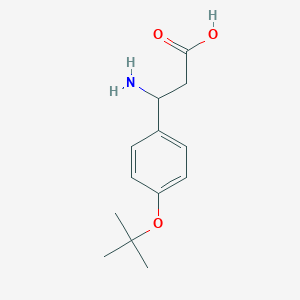
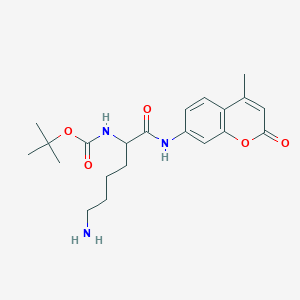
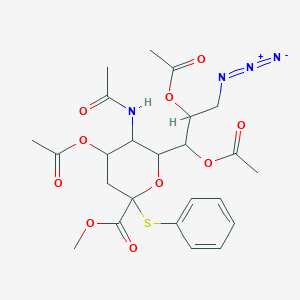
![1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B12322257.png)
